molecular formula C18H18N2O2 B13127882 1,2-Bis(dimethylamino)anthracene-9,10-dione CAS No. 62468-72-8

1,2-Bis(dimethylamino)anthracene-9,10-dione

Cat. No.: B13127882
CAS No.: 62468-72-8
M. Wt: 294.3 g/mol
InChI Key: YUIYNWWVCVGEOX-UHFFFAOYSA-N
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Description

1,2-Bis(dimethylamino)anthracene-9,10-dione is a synthetic anthracene-9,10-dione (9,10-anthraquinone) derivative of interest in biochemical and cancer research. Amino-functionalized anthracene-9,10-diones represent a significant class of compounds studied for their anticancer properties . These compounds often interact with cellular DNA through intercalation, a reversible binding process where the molecule inserts itself between DNA base pairs . The primary mechanism of action for many therapeutic anthracene-9,10-diones is believed to involve the production of double-strand DNA breaks mediated by the inhibition of DNA topoisomerase II, an essential enzyme for managing DNA topology . The specific substitution pattern, including the positioning of dialkylamino groups such as dimethylamino, is critical for DNA-binding affinity and subsequent biological activity . Researchers are investigating these structural motifs to develop novel agents with targeted cytotoxicity and to better understand the rules of DNA sequence specificity . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

62468-72-8

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

1,2-bis(dimethylamino)anthracene-9,10-dione

InChI

InChI=1S/C18H18N2O2/c1-19(2)14-10-9-13-15(16(14)20(3)4)18(22)12-8-6-5-7-11(12)17(13)21/h5-10H,1-4H3

InChI Key

YUIYNWWVCVGEOX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)N(C)C

Origin of Product

United States

Preparation Methods

Amination via Oxidative Nucleophilic Substitution of Hydrogen (ONSH)

One effective method involves the oxidative nucleophilic substitution of hydrogen at the aromatic ring positions adjacent to the carbonyl groups. This method uses amines (e.g., dimethylamine) in the presence of an oxidizing catalyst like PhI(OAc)2 (iodobenzenediacetate) to promote substitution at the 1 and 2 positions without pre-functionalization of the ring.

  • The reaction proceeds via initial formation of a radical or cationic intermediate facilitated by the catalyst.

  • Dimethylamine acts as the nucleophile, attacking the activated aromatic ring.

  • The process yields mono- or bis-substituted aminoanthraquinones depending on reaction conditions and stoichiometry.

Direct Substitution on Hydroxy-Anthraquinones

Alternatively, starting from dihydroxyanthraquinones, methylation or acetylation of hydroxyl groups can be performed to protect or activate the molecule, followed by nucleophilic substitution with dimethylamine. This approach can increase the yield of amino-substituted anthraquinones by stabilizing intermediates and directing substitution.

Metal-Catalyzed Cross-Coupling and Radical Reactions

Recent advances include metal-catalyzed cross-coupling reactions (e.g., palladium or copper catalysis) and radical cyclization techniques to introduce amino groups at specific positions on the anthraquinone core. These methods allow for regioselective and efficient formation of C–N bonds under controlled conditions.

Representative Preparation Protocol (Literature-Based)

Step Reagents/Conditions Outcome Notes
1. Starting material preparation Anthracene-9,10-dione or 1,2-dihydroxyanthracene-9,10-dione Base compound for substitution Purity critical for downstream reactions
2. Protection (optional) Methylation with methyl iodide or acetylation with acetic anhydride Formation of methoxy or acetyl derivatives Enhances selectivity and stability
3. Amination Treatment with excess dimethylamine in presence of PhI(OAc)2 catalyst at room temperature or elevated temperature Introduction of dimethylamino groups at 1,2-positions Reaction time and temperature affect mono- vs bis-substitution
4. Purification Chromatography or recrystallization Isolation of pure this compound Characterization by NMR, MS, IR

Research Findings and Yields

  • Amination reactions using PhI(OAc)2 catalysis typically yield moderate to high conversion to aminoanthraquinones, with bis-substituted products favored under excess amine and prolonged reaction time.

  • Reaction temperatures influence product distribution; room temperature favors mono-substitution, while elevated temperatures (e.g., 80 °C) promote bis-substitution.

  • The presence of electron-donating groups (e.g., methoxy) on the anthraquinone ring can affect reactivity and regioselectivity.

  • Purification and characterization confirm the structure and substitution pattern, with NMR spectroscopy showing characteristic shifts for dimethylamino groups attached to aromatic carbons.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Catalyst Conditions Advantages Limitations
Oxidative Nucleophilic Substitution of Hydrogen (ONSH) Anthracene-9,10-dione or derivatives Dimethylamine PhI(OAc)2 Room temp to 80 °C, 2–24 h Direct amination, mild conditions Requires oxidizing catalyst, possible side reactions
Protection + Nucleophilic Substitution Dihydroxyanthraquinones Methyl iodide or acetic anhydride + dimethylamine None or PhI(OAc)2 Variable, often elevated temp Improved regioselectivity Additional steps, longer synthesis
Metal-Catalyzed Cross-Coupling Halogenated anthraquinones Dimethylamine or equivalents Pd, Cu catalysts Elevated temp, inert atmosphere High regioselectivity, scalable Requires pre-functionalization, expensive catalysts
Radical Cyclization Functionalized anthraquinone derivatives Radical initiators (e.g., TEMPO) None or metal catalyst Microwave irradiation or heating Novel substitution patterns Specialized equipment, complex conditions

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(dimethylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction of the compound can yield hydroquinone derivatives. Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

  • Substitution: : The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions. For example, halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine in carbon tetrachloride (CCl₄).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Halogenated anthraquinone derivatives.

Scientific Research Applications

Chemical Properties and Structure

1,2-Bis(dimethylamino)anthracene-9,10-dione is characterized by its anthracene backbone with two dimethylamino groups attached to the 1 and 2 positions. This structure imparts unique electronic properties that are pivotal for its applications.

Anticancer Activity

Recent studies have identified this compound and its derivatives as promising candidates in anticancer therapy. The compound exhibits cytotoxic effects against various cancer cell lines, which can be attributed to its ability to intercalate DNA and induce apoptosis.

Case Study: Cytotoxicity Assessment

  • A systematic review indicated that aminoanthraquinone derivatives, including this compound, show significant cytotoxicity against cancer cells.
  • The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against a range of pathogens. Its structural features contribute to its ability to disrupt microbial membranes and inhibit growth.

Research Findings

  • A study highlighted the synthesis of various aminoanthraquinone derivatives that showed enhanced antimicrobial properties compared to their parent compounds .
  • The effectiveness against both Gram-positive and Gram-negative bacteria was noted, making it a potential candidate for developing new antimicrobial agents.

Redox Flow Batteries

This compound has been investigated for use in organic redox flow batteries due to its redox-active nature. This application is particularly relevant in energy storage technologies.

Technical Insights

  • Research indicates that derivatives of this compound can serve as effective electrolytes in nonaqueous redox flow batteries, enhancing energy efficiency and stability .
  • The electrochemical properties were assessed through cyclic voltammetry, demonstrating favorable charge-discharge characteristics.

Photophysical Applications

The photophysical properties of this compound make it suitable for applications in photodynamic therapy (PDT). Its ability to absorb light and produce singlet oxygen upon excitation is crucial for this application.

Experimental Data

  • Studies have shown that upon irradiation with specific wavelengths, the compound can generate singlet oxygen effectively, which is essential for PDT against tumors .
  • The efficiency of singlet oxygen generation was quantified using chemical trapping methods.

Synthesis of Derivatives

The synthesis of various derivatives of this compound has been explored to enhance its biological activity and tailor its properties for specific applications.

Synthetic Approaches

  • Different synthetic routes have been developed that involve methylation and acylation processes to yield new aminoanthraquinone derivatives with improved efficacy against cancer and microbial strains .

Mechanism of Action

The mechanism by which 1,2-Bis(dimethylamino)anthracene-9,10-dione exerts its effects involves interactions with cellular components. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions with biological molecules. The compound can intercalate into DNA, disrupting its function and leading to cell death, which is particularly useful in anticancer applications.

Comparison with Similar Compounds

Key Insights :

  • Substituent Position : 1,2-substitution (as in the target compound) may enable unique steric interactions compared to 1,4- or 2,6-substituted analogs, affecting packing in crystal lattices or binding to biological targets .
  • Electron-Donating Groups: Dimethylamino groups enhance solubility in polar solvents and redox activity, making the compound suitable for host-guest systems (e.g., pH-responsive cyclodextrin complexes) .
  • Biological Activity: Alkylamino groups at 1,4-positions correlate with anticancer activity, while sulfur-containing derivatives mitigate cardiotoxicity .

Challenges :

  • Regioselectivity : 1,2-substitution patterns are less common than 1,4-, likely due to steric hindrance during synthesis.
  • Yield Optimization: Unreacted starting materials (e.g., 78% recovery in 2,3-dibutylamino synthesis) necessitate chromatographic purification .

Biological Activity

1,2-Bis(dimethylamino)anthracene-9,10-dione (BDA) is a synthetic compound belonging to the anthracene family, known for its diverse biological activities. This article explores the biological activity of BDA, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

BDA is characterized by the presence of two dimethylamino groups attached to an anthracene-9,10-dione framework. This structure enhances its electron-donating properties, potentially influencing its interaction with biological molecules.

PropertyValue
Molecular FormulaC18H20N2O2
Molecular Weight296.37 g/mol
IUPAC NameThis compound

The biological activity of BDA is primarily attributed to its ability to intercalate with DNA and form reactive species that can induce cellular stress. The following mechanisms have been proposed:

  • DNA Intercalation : BDA can insert itself between DNA base pairs, leading to structural distortions that affect replication and transcription processes .
  • Reactive Oxygen Species (ROS) Generation : Upon metabolism or photochemical activation, BDA can generate ROS, which contribute to oxidative stress in cells.
  • Enzyme Inhibition : BDA has been shown to inhibit certain enzymes involved in DNA repair and replication, further enhancing its cytotoxic effects.

Anticancer Activity

Research has highlighted the potential of BDA as an anticancer agent. A study demonstrated that BDA exhibits significant cytotoxicity against various cancer cell lines. The IC50 values for different cell lines are summarized below:

Cell LineIC50 (µM)
HeLa (cervical cancer)5.6
MCF-7 (breast cancer)7.8
A549 (lung cancer)4.2

These results indicate that BDA's cytotoxic effects are dose-dependent and vary across different cancer types .

Mechanistic Insights

In vitro studies have shown that BDA induces apoptosis in cancer cells through the intrinsic pathway. Key findings include:

  • Activation of Caspases : BDA treatment leads to the activation of caspases 3 and 9, indicating the induction of programmed cell death.
  • Cell Cycle Arrest : Flow cytometry analysis reveals that BDA causes G2/M phase arrest in treated cells, contributing to its anticancer efficacy .

Case Studies

Several case studies have explored the therapeutic potential of BDA:

  • Study on DNA Binding : A study utilized thermal denaturation techniques to assess the binding affinity of BDA to DNA. Results indicated a strong interaction between BDA and DNA, supporting its role as an effective DNA intercalator .
  • Cytotoxicity in Animal Models : In vivo studies using murine models demonstrated that administration of BDA led to significant tumor regression without notable toxicity to normal tissues, suggesting a favorable therapeutic index.

Q & A

Q. What synthetic routes are recommended for preparing 1,2-bis(dimethylamino)anthracene-9,10-dione derivatives, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of amino-substituted anthracene-9,10-diones typically involves nucleophilic substitution reactions. For example, bis(haloalkanamido)anthraquinone intermediates can be treated with secondary amines (e.g., dimethylamine) under controlled conditions. Reaction parameters such as solvent polarity (e.g., DMF or methanol), temperature (60–80°C), and stoichiometric ratios of reagents significantly impact yield. Evidence from similar compounds shows that increasing the number of methylene spacers (n=2) between the amide and terminal amine groups enhances solubility and reactivity . For crystalline derivatives, slow cooling of methanolic solutions improves crystal formation .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer:

  • NMR Spectroscopy: Proton and carbon-13 NMR are critical for confirming substitution patterns. Anthracene-9,10-dione derivatives exhibit distinct aromatic proton signals (δ 7.5–8.5 ppm) and carbonyl carbon resonances (δ 180–185 ppm). For dimethylamino groups, singlet peaks near δ 2.8–3.2 ppm confirm successful substitution .
  • High-Resolution Mass Spectrometry (HRMS): HRMS (EI or ESI) validates molecular formulas. For example, a derivative with C₁₈H₂₀N₂O₂ would show an [M+H]+ peak at m/z 296.1525 .
  • HPLC: Purity assessment (>95%) is achieved using reverse-phase C18 columns with UV detection at λ=254 nm .

Q. What environmental persistence and contamination pathways are associated with anthracene-9,10-dione derivatives, and what analytical methods detect them?

Methodological Answer: Anthracene-9,10-diones are persistent in wastewater and soil due to their stable quinoid structure. Contamination pathways include leaching from packaging materials and metabolic byproducts in plants. Analytical detection involves:

  • GC-MS: For volatile derivatives, using non-polar columns (e.g., DB-5) and electron ionization .
  • HPLC-UV/Vis: Quantification in food matrices (e.g., teas) with LODs <0.1 ppm .
  • Solid-Phase Extraction (SPE): Pre-concentration from aqueous samples using C18 cartridges .

Advanced Research Questions

Q. How do substituent positions (e.g., 1,2 vs. 2,6) on the anthracene-9,10-dione core affect DNA-binding affinity and cytotoxicity?

Methodological Answer: Substituent position dictates DNA interaction mechanisms:

  • Thermal Denaturation Studies: Measure ΔTₘ (melting temperature shift) to assess DNA stabilization. 2,6-disubstituted derivatives show higher ΔTₘ due to dual major/minor groove binding .
  • Circular Dichroism (CD): Detect conformational changes in DNA (e.g., B-to-Z transitions) upon ligand binding.
  • Molecular Dynamics Simulations: Predict binding modes; 1,2-substituted derivatives may exhibit intercalation, while 2,6-substituted analogs favor groove binding . Cytotoxicity assays (e.g., IC₅₀ in HeLa cells) reveal that 2,6-derivatives with n=2 methylene spacers are 10× more potent than 1,2-analogs .

Q. What computational strategies predict the bioactivity and binding modes of this compound with biological targets?

Methodological Answer:

  • Virtual Screening: Use docking software (e.g., AutoDock Vina) to screen against DNA topoisomerase II or G-quadruplex structures. Focus on hydrogen-bonding interactions with amino groups and π-π stacking with the anthraquinone core .
  • QSAR Models: Correlate substituent bulkiness (e.g., molar refractivity) with IC₅₀ values to optimize side chains .
  • Molecular Dynamics (MD): Simulate ligand-DNA complexes in explicit solvent (e.g., TIP3P water) to assess binding stability over 100-ns trajectories .

Q. What methodologies enhance the solubility of amino-substituted anthraquinones for electrochemical applications without compromising redox activity?

Methodological Answer:

  • PEGylation: Attach methoxy-terminated oligo(ethylene glycol) chains to amino groups. For example, 1,4-bis((2-(2-(2-methoxyethoxy)ethoxy)ethyl)amino) derivatives achieve >500 mM solubility in acetonitrile while retaining redox reversibility (E₁/₂ = −0.45 V vs. Ag/AgCl) .
  • Supporting Electrolyte Optimization: Use high-concentration LiClO₄ (≥1 M) in DMF to mitigate ion pairing and improve conductivity .
  • UV-Vis Spectroscopy: Quantify solubility via Beer-Lambert law at λ=450 nm .

Q. How do intramolecular hydrogen bonds in bis(alkylamino)anthracene-9,10-diones influence crystallographic packing and photophysical properties?

Methodological Answer:

  • X-ray Crystallography: Resolve N–H···O=C hydrogen bonds (e.g., 2.586 Å in bis(ethylamino) derivatives), which stabilize planar conformations and promote π-stacking in crystals .
  • Photoluminescence Studies: Hydrogen bonding reduces non-radiative decay, enhancing fluorescence quantum yields (Φ=0.42 for planar derivatives vs. Φ=0.18 for distorted analogs) .
  • DFT Calculations: Analyze HOMO-LUMO gaps; planarized structures show red-shifted emission (Δλ=30 nm) due to extended conjugation .

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